molecular formula C16H15Cl2NOS B4982050 2,4-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

2,4-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide

Cat. No.: B4982050
M. Wt: 340.3 g/mol
InChI Key: MFZBKFBMFGEXTC-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide is a chemical compound with a complex structure that includes dichlorobenzamide and a sulfanyl ethyl group attached to a methylphenyl ring

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(6-3-11)21-9-8-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZBKFBMFGEXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-[(4-methylphenyl)sulfanyl]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the dichlorobenzamide moiety may interact with cellular receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide is unique due to the presence of the sulfanyl ethyl group attached to the methylphenyl ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

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